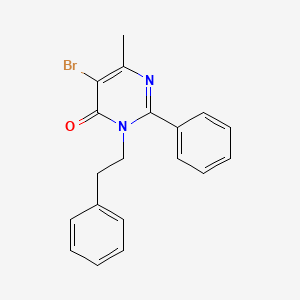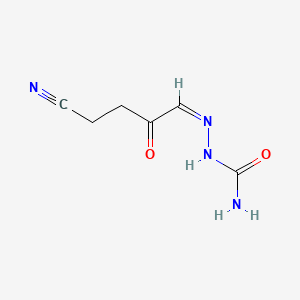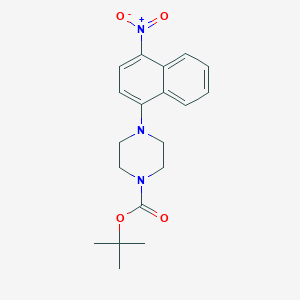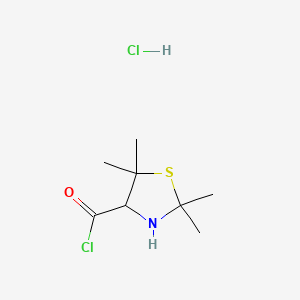
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride is a chemical compound with the molecular formula C8H14ClNOS·HCl. It is an intermediate in the synthesis of D,L-Penicillamine O-Lactose Adduct, which is an impurity of D-Penicillamine, a Penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning.
Vorbereitungsmethoden
The synthesis of 2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride involves several steps. One common method includes the reaction of 2,2,5,5-Tetramethylthiazolidine with thionyl chloride to form the carbonyl chloride derivative. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs used to treat various diseases, including Wilson’s disease and Scleroderma.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is utilized in the synthesis of various compounds, where it acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Vergleich Mit ähnlichen Verbindungen
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride can be compared with other thiazolidine derivatives, such as:
2,2,5,5-Tetramethylthiazolidine-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2,2,5,5-Tetramethylthiazolidine-4-thione: Contains a thione group instead of a carbonyl chloride.
2,2,5,5-Tetramethylthiazolidine-4-amine: Features an amine group instead of a carbonyl chloride.
The uniqueness of this compound lies in its reactivity and versatility as an intermediate in the synthesis of various biologically active compounds.
Eigenschaften
Molekularformel |
C8H15Cl2NOS |
|---|---|
Molekulargewicht |
244.18 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-1,3-thiazolidine-4-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C8H14ClNOS.ClH/c1-7(2)5(6(9)11)10-8(3,4)12-7;/h5,10H,1-4H3;1H |
InChI-Schlüssel |
MIWLQUREBZCXGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(NC(S1)(C)C)C(=O)Cl)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13853150.png)
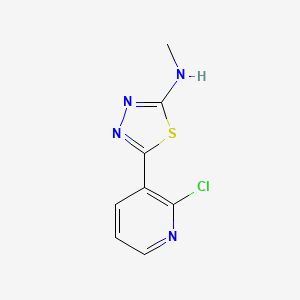
![(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)
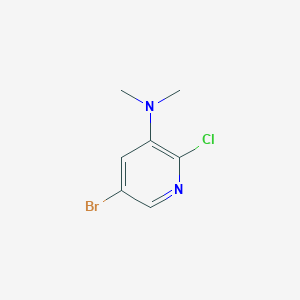
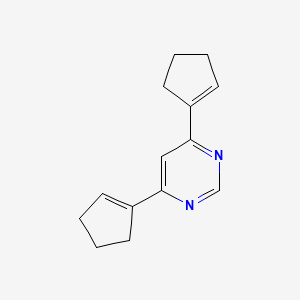
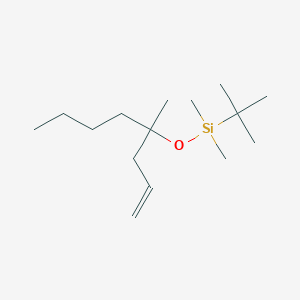
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
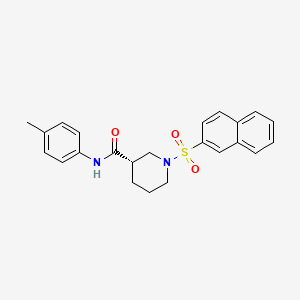
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)

